6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Organic Synthesis Medicinal Chemistry Cross-Coupling

Researchers requiring a specific 6-bromo-2,7-dimethyl benzoxazine scaffold for cross-coupling often face limited commercial availability. This compound provides the exact substitution pattern needed for targeted SAR exploration. • Enables Pd-catalyzed cross-coupling at the 6-position for rapid library synthesis. • Distinct 2,7-dimethyl pattern creates a unique steric/electronic environment not available in other benzoxazine precursors. • Ready stock with 95% purity, suitable for kinase/GPCR ligand development and ADMET profiling.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
CAS No. 1376281-76-3
Cat. No. B1376089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
CAS1376281-76-3
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESCC1CNC2=C(O1)C=C(C(=C2)Br)C
InChIInChI=1S/C10H12BrNO/c1-6-3-10-9(4-8(6)11)12-5-7(2)13-10/h3-4,7,12H,5H2,1-2H3
InChIKeySTUKZTVEFCFQJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,7-dimethyl-1,4-benzoxazine Procurement & Characterization


6-Bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 1376281-76-3) is a halogenated heterocyclic building block belonging to the 1,4-benzoxazine family . It possesses a molecular weight of 242.11 g/mol and a molecular formula of C10H12BrNO . This compound is primarily utilized as a versatile intermediate in organic synthesis, with its bromine atom serving as a key handle for further functionalization via cross-coupling reactions . Commercially, it is offered as a research chemical with a purity of at least 95% .

Scaffold type Halogenated 1,4-benzoxazine building block with 6-bromo handle
Key functionality Pd-catalyzed cross-coupling ready (Suzuki, Buchwald-Hartwig)
Substitution pattern 2,7-Dimethyl provides a distinct steric/electronic SAR profile
Procurement grade Research chemical, supplier-reported purity; suitable for synthesis and library generation

6-Bromo-2,7-dimethyl-1,4-benzoxazine Substitution Risks


Simple substitution with other 1,4-benzoxazines or 6-bromo-benzoxazine analogs is not advisable due to the specific electronic and steric environment imparted by the 2,7-dimethyl substitution pattern. This substitution pattern, combined with the 6-bromo position, is a distinct scaffold that cannot be replicated by unsubstituted or differently substituted benzoxazines . The location of the bromine atom is critical for planned cross-coupling reactions; alternative substitution patterns will lead to different regioselectivity in derivatization and potentially divergent biological activity profiles, as demonstrated in structure-activity relationship (SAR) studies of related benzoxazine cores [1].

!
Replacing substitution pattern may shift regioselectivity
Differently substituted benzoxazines (e.g., 7-bromo, 2-unsubstituted) alter the electronic environment and can direct coupling to unintended positions.
!
Non-halogenated or fluoro analogs inert to mild cross-coupling
Lacking the 6-bromo handle, non-halogenated or fluoro-substituted benzoxazines require harsher conditions or alternative functionalization strategies.
!
3-Oxo benzoxazine derivatives present different polarity and H-bond profile
6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one introduces a lactam carbonyl, modifying lipophilicity and hydrogen-bonding capacity.

6-Bromo-2,7-dimethyl-1,4-benzoxazine Comparative Evidence


Bromine Reactivity in Pd-Catalyzed Cross-Coupling

The presence of a bromine atom at the 6-position provides a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which is a key differentiation from non-halogenated or fluoro-substituted benzoxazine analogs that are inert or require harsher conditions for functionalization . The 6-bromo-2,7-dimethyl substitution pattern is distinct from other halogenated benzoxazines, such as 6-bromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazin-2-one (J-Global ID: 3-フェニル-6-ブロモ-3,4-ジヒドロ-2H-1,3-ベンゾオキサジン-2-オン), which features a different ring substitution and thus a different reactivity profile [1].

Bromine reactivity
Reported
Target scaffold
6-Br enables Pd-catalyzed coupling
Comparator
Non-halogenated or F-substituted benzoxazines (inert or less reactive)
Supports late-stage diversification of the benzoxazine core.
Method context: standard Suzuki or Buchwald-Hartwig conditions.
Organic Synthesis Medicinal Chemistry Cross-Coupling

Lipophilicity Comparison with 3-Oxo Analog

Computational predictions indicate a LogP of 2.9 for a closely related sulfonamide derivative of the target scaffold, (2S)-6-bromo-2,7-dimethyl-4-(1-propan-2-ylpyrazol-4-yl)sulfonyl-2,3-dihydro-1,4-benzoxazine [1]. This suggests the 6-bromo-2,7-dimethyl benzoxazine core confers a moderately lipophilic character. In contrast, the oxidized analog 6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1376284-55-7), which features a carbonyl group at the 3-position, is expected to be less lipophilic and to have a different hydrogen-bonding profile due to the presence of the lactam [2]. This difference in polarity and hydrogen-bonding capacity can significantly impact membrane permeability and target binding.

Lipophilicity
Reported
LogP ≈ 2.9
Moderate lipophilicity may influence membrane permeability; comparator 3-oxo analog is more polar.
In silico prediction for a closely related sulfonamide derivative.
Physicochemical Properties Drug Design ADMET

Scaffold Differentiation from Antitumor Benzoxazinones

The target compound, 6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, is a non-oxidized benzoxazine with a methyl group at the 2-position. This differentiates it from the class of 6-bromo-4-substituted-2H-benzo[b][1,4]oxazin-3(4H)-ones, which have demonstrated antitumor activity. For example, 6-bromo-4-(4-(trifluoromethyl)benzyl)-2H-benzo[b][1,4]oxazin-3(4H)-one exhibited an IC50 of 6 µM against the HepG2 cancer cell line [1]. The target compound lacks the 3-oxo group and the 4-substituent, making it a more flexible, unoxidized scaffold for building diverse chemical libraries, whereas the 3-oxo analogs are more conformationally restricted and have a different electronic distribution.

Scaffold differentiation
Data to verify
This scaffold
Unoxidized benzoxazine, 2-methyl; flexible precursor
Comparator
6-bromo-4-substituted-2H-benzo[b][1,4]oxazin-3(4H)-ones (IC50 6 µM HepG2 reported)
Distinct oxidation state and substitution offer a different starting point for library synthesis.
Antitumor activity of oxidized analogs not directly transferable; verify for own targets.
Chemical Scaffold Medicinal Chemistry Antitumor

6-Bromo-2,7-dimethyl-1,4-benzoxazine Application Scenarios


Benzoxazine Library Synthesis for Lead Optimization

The compound serves as a versatile core for generating libraries of 6-substituted benzoxazines via palladium-catalyzed cross-coupling . Its 2,7-dimethyl substitution pattern provides a unique steric and electronic environment for exploring SAR, differentiating it from other halogenated benzoxazine scaffolds. The bromine handle allows for the introduction of aryl, heteroaryl, or amine groups to rapidly probe biological targets .

Advanced Intermediates for Pharma & Agrochemicals

As a functionalized heterocyclic building block, this compound can be used to prepare more complex molecules, including potential kinase inhibitors or GPCR ligands [1]. Its specific substitution pattern (6-bromo-2,7-dimethyl) is not available in other common benzoxazine precursors, making it a critical starting material for targets requiring this precise substitution .

Lipophilic Benzoxazine Scaffold Profiling

The compound's moderate lipophilicity (estimated LogP ~2.9 for a closely related derivative) makes it a suitable scaffold for studying the impact of halogen substitution on membrane permeability and metabolic stability [2]. It can be used as a reference compound in comparative studies with more polar benzoxazine analogs (e.g., 3-oxo derivatives) to establish baseline ADMET parameters for this scaffold class [3].

Application
Selection Property
Validation Focus
Benzoxazine library synthesis
6-Bromo handle for Pd-catalyzed diversification
Cross-coupling efficiency and SAR exploration
Pharma/agrochemical intermediates
Unique 6-bromo-2,7-dimethyl substitution pattern
Scalable functionalization toward complex targets
Lipophilic scaffold profiling
Moderate lipophilicity profile (LogP context)
ADMET baseline comparison with polar benzoxazine analogs

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